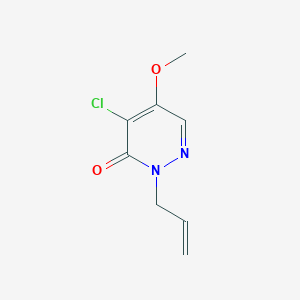![molecular formula C18H18ClNO4S B4772898 ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4772898.png)
ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
説明
Ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate, also known as EATC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EATC belongs to the class of thiophene-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Specifically, ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include reducing levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as reducing the production of reactive oxygen species (ROS) and increasing antioxidant activity.
実験室実験の利点と制限
One advantage of using ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate in lab experiments is its relatively low toxicity and high solubility, which make it easy to administer and study in vitro and in vivo. However, one limitation is that ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a synthetic compound, which may limit its potential use in clinical applications.
将来の方向性
There are a number of potential future directions for research on ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer agents to enhance their efficacy or reduce side effects. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate and identify potential targets for therapeutic intervention. Finally, more research is needed to determine the safety and efficacy of ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate in clinical trials.
科学的研究の応用
Ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has been the subject of numerous studies investigating its potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and other inflammatory disorders.
Another area of research is ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate's potential as an anti-cancer agent. Studies have shown that ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
特性
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-chlorophenyl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-4-24-18(23)15-10(2)16(11(3)21)25-17(15)20-14(22)9-12-7-5-6-8-13(12)19/h5-8H,4,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLSXJDSQFFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)
![3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4772860.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)
![N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)

![ethyl 6-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4772892.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4772901.png)

![(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4772918.png)